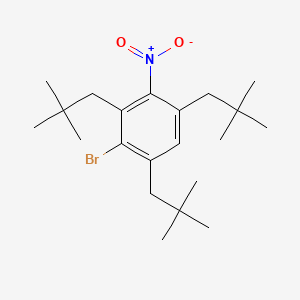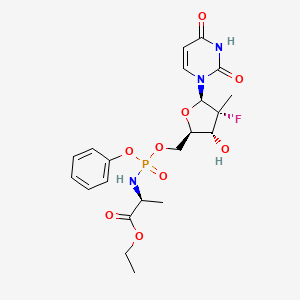
Ethyl ((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)-L-alaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sofosbuvir Ethyl Ester is a prodrug of sofosbuvir, a nucleotide analog used as a direct-acting antiviral agent for the treatment of hepatitis C virus (HCV) infections. Sofosbuvir Ethyl Ester is metabolized in the body to its active form, which inhibits the HCV NS5B RNA-dependent RNA polymerase, essential for viral replication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sofosbuvir Ethyl Ester involves several key steps, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . One of the synthetic routes includes the lithium diisopropylamide (LDA)-promoted aldol addition of ethyl 2-fluoropropanoate to ®-glyceraldehyde acetonide, followed by resolution and downstream purification to isolate the desired stereoisomer .
Industrial Production Methods: Industrial production of Sofosbuvir Ethyl Ester involves large-scale synthesis techniques that ensure high yield and purity. Biocatalysis offers mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals, including Sofosbuvir Ethyl Ester .
Análisis De Reacciones Químicas
Types of Reactions: Sofosbuvir Ethyl Ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . The phosphoramidate moiety of sofosbuvir is metabolized to a phosphate group in vivo through a series of chemical and enzymatic reactions .
Common Reagents and Conditions: Common reagents used in the synthesis of Sofosbuvir Ethyl Ester include lithium diisopropylamide (LDA), ethyl 2-fluoropropanoate, and ®-glyceraldehyde acetonide . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired stereochemistry and yield .
Major Products Formed: The major product formed from the synthesis of Sofosbuvir Ethyl Ester is the active triphosphate form, which inhibits the HCV NS5B RNA-dependent RNA polymerase .
Aplicaciones Científicas De Investigación
Sofosbuvir Ethyl Ester has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used in the development of antiviral therapies for hepatitis C . Additionally, it serves as a model compound for studying nucleotide analogs and their mechanisms of action .
Mecanismo De Acción
Sofosbuvir Ethyl Ester is a prodrug that is metabolized into its active form, 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate (GS-461203), which acts as a defective substrate for the HCV NS5B RNA-dependent RNA polymerase . This inhibition prevents the replication of the hepatitis C virus, leading to a sustained virologic response .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Sofosbuvir Ethyl Ester include other nucleotide analogs such as ribavirin, remdesivir, and daclatasvir .
Uniqueness: Sofosbuvir Ethyl Ester is unique due to its high barrier to the development of resistance and its ability to achieve a sustained virologic response with minimal side effects . Unlike other antiviral agents, it specifically targets the HCV NS5B RNA-dependent RNA polymerase, making it highly effective in treating hepatitis C .
Propiedades
Fórmula molecular |
C21H27FN3O9P |
|---|---|
Peso molecular |
515.4 g/mol |
Nombre IUPAC |
ethyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C21H27FN3O9P/c1-4-31-18(28)13(2)24-35(30,34-14-8-6-5-7-9-14)32-12-15-17(27)21(3,22)19(33-15)25-11-10-16(26)23-20(25)29/h5-11,13,15,17,19,27H,4,12H2,1-3H3,(H,24,30)(H,23,26,29)/t13-,15+,17+,19+,21+,35?/m0/s1 |
Clave InChI |
HRGZELWFPQCNNG-LHGNKGQLSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
SMILES canónico |
CCOC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


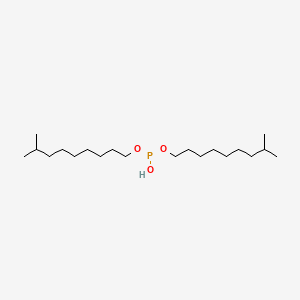
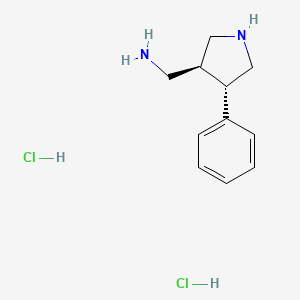
![2-(4-methylphenyl)-5-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl][1,3]oxazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13826387.png)

![N-[4-[(3-amino-3-imino-propyl)carbamoyl]-1-methyl-pyrrol-3-yl]-4-[(2-guanidinoacetyl)amino]-1-methyl-pyrrole-2-carboxamide](/img/structure/B13826399.png)
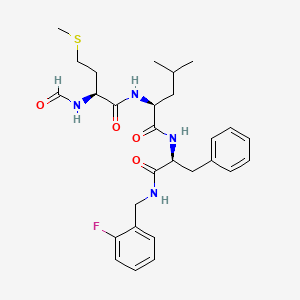
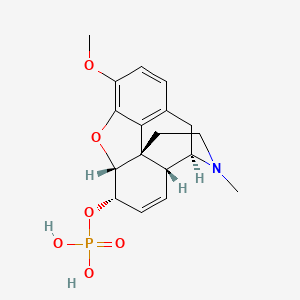
![3-[(Pent-2-yn-1-yl)oxy]aniline](/img/structure/B13826419.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine](/img/structure/B13826420.png)

![4-Benzyl-2-[2-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826422.png)
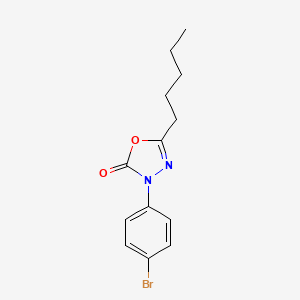
![3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide](/img/structure/B13826434.png)
